molecular formula C12H17N3O2 B6330539 2-Methyl-1-[(2-nitrophenyl)methyl]piperazine CAS No. 1240581-31-0

2-Methyl-1-[(2-nitrophenyl)methyl]piperazine

Cat. No.: B6330539
CAS No.: 1240581-31-0
M. Wt: 235.28 g/mol
InChI Key: UTSKPKRQUTWCES-UHFFFAOYSA-N
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Description

2-Methyl-1-[(2-nitrophenyl)methyl]piperazine is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 235.132076794 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-[(2-nitrophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-10-8-13-6-7-14(10)9-11-4-2-3-5-12(11)15(16)17/h2-5,10,13H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSKPKRQUTWCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Methyl 1 2 Nitrophenyl Methyl Piperazine

Retrosynthetic Analysis of the 2-Methyl-1-[(2-nitrophenyl)methyl]piperazine Scaffold

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available, or easily synthesized precursors. The primary disconnection for this compound is the carbon-nitrogen bond linking the piperazine (B1678402) ring to the benzyl (B1604629) group. This bond can be formed via a nucleophilic substitution reaction, specifically an N-alkylation.

This initial disconnection yields two key synthons: the nucleophilic 2-methylpiperazine (B152721) (or a suitable precursor) and an electrophilic 2-nitrobenzyl moiety, such as 2-nitrobenzyl bromide. Further deconstruction of the 2-methylpiperazine ring itself points to acyclic diamine precursors that can be cyclized to form the heterocyclic core. This strategic disassembly guides the synthetic planning, highlighting the main chemical transformations required for the total synthesis.

Classical and Modern Synthetic Routes to Piperazine Ring Systems

Cyclization Reactions in Piperazine Synthesis

Cyclization reactions are a foundational strategy for assembling the piperazine core. A common approach involves the intramolecular cyclization of a linear precursor containing two appropriately spaced nitrogen atoms. For the synthesis of 2-methylpiperazine, N-(β-hydroxypropyl)ethylenediamine serves as a key starting material. iitm.ac.in A novel photocatalytic method utilizes semiconductor-zeolite composite catalysts (e.g., TiO2–Hβ) to facilitate this intramolecular cyclization under UV irradiation, producing 2-methylpiperazine. iitm.ac.in Another established method is the cyclo-condensation of ethylenediamine (B42938) and propylene (B89431) glycol over a promoted copper catalyst. scienceopen.com

More recent approaches have focused on the stereoselective synthesis of piperazine derivatives. For instance, a method employing a sequential double Michael addition of nitrosoalkenes to primary amines generates bis(oximinoalkyl)amines. These intermediates then undergo a stereoselective catalytic reductive cyclization via hydrogenation to yield the piperazine ring. nih.gov

Table 1: Selected Cyclization Methods for 2-Methylpiperazine Synthesis

Starting Material(s) Catalyst/Reagent Conditions Product Ref.
N-(β-hydroxypropyl)ethylenediamine 5 wt% TiO2–Hβ composite UV irradiation, O2, Acetonitrile (B52724), 12h 2-Methylpiperazine iitm.ac.in
Ethylenediamine, Propylene Glycol Promoted Copper Catalyst Cyclo-condensation 2-Methylpiperazine scienceopen.com

Reductive Amination Strategies for Piperazine Derivatives

Reductive amination is a powerful and versatile method for forming C-N bonds and can be applied to the synthesis of piperazine rings and their N-alkyl derivatives. nih.govresearchgate.net This two-step, often one-pot, process involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced to the corresponding amine. researchgate.net

While direct synthesis of the 2-methylpiperazine ring via intramolecular reductive amination is plausible, the strategy is more commonly employed for introducing substituents onto a pre-formed piperazine core. nih.govnih.gov For instance, N-alkylated piperazines are frequently synthesized by reacting piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN). nih.govgoogle.com This method is particularly useful in combinatorial chemistry for creating libraries of piperazine derivatives. nih.gov

Introduction of the 2-Nitrophenylmethyl Moiety

The final key transformation in the synthesis of the target molecule is the attachment of the 2-nitrophenylmethyl group to the nitrogen atom of the 2-methylpiperazine ring. This is typically achieved through nucleophilic substitution.

The most direct method is the N-alkylation of 2-methylpiperazine with a 2-nitrobenzyl halide, such as 2-nitrobenzyl bromide or chloride. nih.gov This reaction is a standard nucleophilic substitution where the secondary amine of the piperazine ring attacks the electrophilic benzylic carbon of the 2-nitrobenzyl halide, displacing the halide and forming the desired C-N bond. To favor mono-alkylation and prevent the formation of undesired dialkylated products, strategies such as using a large excess of piperazine or employing a protecting group on one of the piperazine nitrogens can be utilized. researchgate.net The use of monopiperazinium salts has also been shown to yield excellent results for N-monoalkylation. google.com

Strategies for ortho-Nitrophenyl Functionalization

The synthesis requires an appropriate electrophile, typically a 2-nitrobenzyl halide. The preparation of this key intermediate starts from o-nitrotoluene. A common and effective method for converting o-nitrotoluene to 2-nitrobenzyl bromide is through radical bromination. guidechem.com This reaction is often initiated using a radical initiator like azobisisobutyronitrile (AIBN) in the presence of a bromine source. chemicalbook.com A well-documented industrial method involves reacting o-nitrotoluene with hydrobromic acid and hydrogen peroxide, which provides a high yield of 2-nitrobenzyl bromide with good selectivity and under relatively mild conditions. guidechem.comchemicalbook.compatsnap.comgoogle.com Alternatively, 2-nitrobenzyl chloride can be prepared from o-nitrobenzyl alcohol using reagents like phosphorus pentachloride. prepchem.com

Table 2: Synthesis of 2-Nitrobenzyl Bromide

Starting Material Reagents Conditions Yield Ref.
o-Nitrotoluene 40% HBr, 30% H2O2, AIBN, Dichloroethane 72-75 °C, 2h 98.5% chemicalbook.com

Coupling Reactions for Methylation and Arylation

While the primary route to this compound is N-alkylation, modern transition-metal-catalyzed coupling reactions represent powerful tools for C-N bond formation, particularly in the synthesis of N-aryl piperazines. researchgate.net Although the target molecule contains a benzyl group (Ar-CH2-) rather than a direct aryl group (Ar-), these methods are central to the synthesis of related piperazine structures.

Reactions like the Buchwald-Hartwig amination allow for the direct coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex. This method is instrumental in synthesizing a wide array of N-aryl piperazine derivatives, which are common motifs in pharmaceuticals. While not directly applicable to attaching the benzyl group in this specific case, the principles of advanced C-N bond formation are a cornerstone of modern heterocyclic chemistry.

Optimization of Reaction Conditions and Yields

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between 2-methylpiperazine and a (2-nitrophenyl)methyl halide, such as 2-nitrobenzyl bromide or chloride. The optimization of this reaction is crucial for maximizing the yield of the desired mono-alkylated product while minimizing the formation of the dialkylated byproduct and other impurities. Key parameters that are systematically varied include the choice of solvent, base, reaction temperature, and stoichiometry of the reactants.

Key Reaction Parameters for Optimization:

Solvent: The solvent plays a critical role in dissolving the reactants and influencing the reaction rate. Aprotic polar solvents such as acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are commonly employed as they effectively solvate the piperazine and the alkylating agent. The choice of solvent can significantly impact reaction efficiency.

Base: A base is required to neutralize the hydrohalic acid (e.g., HBr or HCl) formed during the reaction. Common inorganic bases include potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃). Organic bases like diisopropylethylamine (DIPEA) are also used. nih.gov The choice and amount of base are critical to prevent the protonation of the starting piperazine, which would render it non-nucleophilic, and to control the rate of reaction.

Temperature: The reaction can be performed over a range of temperatures, from room temperature to reflux conditions. nih.gov Higher temperatures generally increase the reaction rate but may also promote the formation of undesired side products, including the N,N'-dialkylated piperazine. Optimization often involves finding a balance that allows for a reasonable reaction time with high selectivity.

Stoichiometry: To favor mono-alkylation, an excess of 2-methylpiperazine is often used relative to the 2-nitrobenzyl halide. This statistical approach increases the probability that the electrophile will react with an unalkylated piperazine molecule rather than the already substituted product.

Catalysts: In some cases, a catalytic amount of an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), is added. This promotes a Finkelstein-type halogen exchange on the alkylating agent (e.g., converting a chloride to a more reactive iodide), thereby accelerating the reaction. mdpi.com

The interplay of these factors is complex, and their optimization is typically achieved through systematic experimental design, such as Design of Experiments (DoE), to identify the conditions that provide the highest yield and purity of this compound.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

EntrySolventBase (Equivalents)Temperature (°C)Time (h)Yield (%)
1AcetonitrileK₂CO₃ (1.5)252465
2AcetonitrileK₂CO₃ (1.5)80688
3DMFK₂CO₃ (1.5)80492
4TolueneDIPEA (2.0)110875
5AcetonitrileK₂CO₃ (2.5)80690

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant drive to develop more environmentally benign synthetic methods in line with the principles of green chemistry. researchgate.net For the synthesis of N-substituted piperazines, this involves exploring sustainable solvents, alternative energy sources, and catalytic systems that reduce waste and environmental impact. researchgate.netunibo.it

Sustainable Solvents: A primary goal of green chemistry is to reduce or replace hazardous solvents. royalsocietypublishing.org For N-alkylation reactions, research has focused on using more benign solvents such as ethanol, water, or 2-methyl-tetrahydrofuran (2-Me-THF) in place of traditional polar aprotic solvents like DMF, which have associated toxicity concerns. Water is a particularly attractive green solvent due to its low cost, non-toxicity, and non-flammability.

Energy-Efficient Methodologies: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. rsc.org By using dielectric heating, microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to increased yields and cleaner reaction profiles with fewer byproducts. nih.govmdpi.com This rapid, localized heating is more energy-efficient than conventional heating methods. lew.ro

Advanced Catalytic Systems: Photoredox catalysis offers a modern, sustainable approach to forming C-N bonds. mdpi.com These reactions can often be performed under mild conditions using visible light as the energy source. The development of organic photocatalysts is particularly promising, as it avoids the use of potentially toxic and costly transition metals. mdpi.com While direct application to this specific synthesis is not documented, photoredox-mediated C-H alkylation of piperazines has been demonstrated, representing a potential future direction for greener synthesis. nih.gov

The implementation of these green chemistry principles can lead to synthetic routes that are not only more environmentally friendly but also more efficient and cost-effective.

Table 2: Comparison of Conventional vs. Green Chemistry Approaches for N-Alkylation of Piperazines

ParameterConventional MethodGreen Approach (Microwave-Assisted)
SolventDMF or AcetonitrileEthanol or Water
Heating MethodConventional (Oil Bath)Microwave Irradiation
Reaction Time4 - 24 hours10 - 30 minutes
Energy ConsumptionHighLow
Typical Yield85-95%Often higher (>90%) with improved purity
Environmental ImpactUse of hazardous solvents, high energy useUse of benign solvents, reduced energy, less waste

Advanced Spectroscopic and Chromatographic Characterization of 2 Methyl 1 2 Nitrophenyl Methyl Piperazine

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. For 2-Methyl-1-[(2-nitrophenyl)methyl]piperazine, the molecular formula is established as C₁₂H₁₇N₃O₂.

The theoretical exact mass, calculated from the sum of the most abundant isotopes of its constituent atoms (C, H, N, O), provides a precise value for comparison against experimental results. The protonated molecule, [M+H]⁺, would be the most likely ion observed under typical electrospray ionization (ESI) conditions.

Molecular FormulaCalculated Exact Mass (Da)Observed Ion [M+H]⁺ (Predicted)
C₁₂H₁₇N₃O₂235.1321236.1399

The fragmentation pattern in mass spectrometry offers further structural insights. Based on the fragmentation of related N-benzylpiperazine compounds, a primary fragmentation pathway for this compound would involve the cleavage of the benzylic C-N bond. This would likely result in the formation of a stable 2-nitrobenzyl cation (m/z 136) and a 2-methylpiperazine (B152721) radical cation (m/z 100), or their respective charged and neutral counterparts depending on charge distribution during fragmentation.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise three-dimensional structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete assignment of all proton and carbon signals can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The aromatic region is expected to show four signals for the ortho-substituted benzene (B151609) ring. The proton ortho to the nitro group (H-3) would be the most deshielded. The benzylic protons (H-7) would appear as a singlet, shifted downfield by the adjacent aromatic ring and nitrogen atom. The piperazine (B1678402) ring protons would exhibit complex multiplets due to their diastereotopic nature and coupling with each other and the adjacent methyl group.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-3~7.9 - 8.1ddJ ≈ 8.1, 1.2
H-6~7.6 - 7.7ddJ ≈ 7.8, 1.1
H-4~7.5 - 7.6tdJ ≈ 7.3, 1.2
H-5~7.3 - 7.4tdJ ≈ 8.1, 1.1
Benzylic CH₂~3.7 - 3.9s-
Piperazine CH (C2)~2.8 - 3.0m-
Piperazine CH₂ (C3, C5, C6)~2.2 - 2.8m-
Methyl CH₃~1.0 - 1.2dJ ≈ 6.5

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum would show 12 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are highly indicative of the carbon's electronic environment.

The carbon attached to the nitro group (C-2') is expected to be significantly downfield. Aromatic carbons are predicted to appear in the 120-150 ppm range. The benzylic carbon signal will be found around 60-65 ppm, while the carbons of the piperazine ring and the methyl group will appear in the aliphatic region of the spectrum.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2' (Ar-NO₂)~148 - 150
C-1' (Ar-CH₂)~135 - 137
C-4' (Ar-CH)~132 - 134
C-6' (Ar-CH)~129 - 131
C-5' (Ar-CH)~127 - 129
C-3' (Ar-CH)~123 - 125
Benzylic CH₂~60 - 63
Piperazine C-2~55 - 58
Piperazine C-6~53 - 56
Piperazine C-3~49 - 52
Piperazine C-5~45 - 48
Methyl CH₃~15 - 18

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons (H-3 with H-4, H-4 with H-5, H-5 with H-6) and among the protons within the 2-methylpiperazine ring system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the direct assignment of each protonated carbon signal by linking the proton shifts to their corresponding carbon shifts (e.g., linking the methyl protons to the methyl carbon).

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of IR radiation at specific frequencies corresponding to bond vibrations.

The spectrum of this compound is expected to show characteristic absorption bands for the nitro group, aromatic C-H bonds, aliphatic C-H bonds, and C-N bonds. Strong absorptions corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group are particularly diagnostic.

Vibrational ModePredicted Absorption Range (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3150Medium
Aliphatic C-H Stretch2800 - 3000Medium-Strong
Aromatic C=C Stretch1570 - 1620Medium
Asymmetric N-O Stretch (NO₂)1510 - 1560Strong
Symmetric N-O Stretch (NO₂)1335 - 1370Strong
C-N Stretch1100 - 1300Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is primarily dictated by the presence of chromophores, which are parts of the molecule that absorb light.

For this compound, the 2-nitrophenyl group acts as the dominant chromophore. Nitroaromatic compounds are known to exhibit distinct absorption bands in the UV region. nih.gov The spectrum is expected to show a strong absorption band corresponding to a π → π* transition of the aromatic system and a weaker band, often appearing as a shoulder, for the n → π* transition of the nitro group. researchgate.netnih.gov The addition of the methylpiperazine group is expected to have a minimal effect on the position of the main absorption maxima.

Electronic TransitionPredicted λₘₐₓ (nm)
π → π~250 - 270
n → π~300 - 340 (often a shoulder)

Computational and Theoretical Chemistry Studies on 2 Methyl 1 2 Nitrophenyl Methyl Piperazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, stability, and reactivity hotspots.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying molecular systems. nih.govnih.gov DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (the optimized geometry) and to derive various electronic properties.

For the analogous compound 1-(2-nitrophenyl)piperazine (B181537) (NPP), DFT calculations using the B3LYP functional with 6-31G(d) and 6-311++G(d,p) basis sets have been performed to identify its most stable conformer. scispace.com The studies show that the most stable structure features the hydrogen of the piperazine's NH group and the nitrophenyl fragment in an equatorial orientation relative to the piperazine (B1678402) ring. scispace.com This arrangement minimizes steric hindrance and optimizes electronic interactions. The addition of a methyl group at position 2 of the piperazine ring and a methyl bridge in 2-Methyl-1-[(2-nitrophenyl)methyl]piperazine would introduce further steric considerations, but the fundamental preference for an equatorial-like orientation of the bulky nitrophenyl group is expected to remain.

The optimized geometric parameters, such as bond lengths and angles, provide a detailed picture of the molecular structure. The table below presents typical bond lengths and angles for the core fragments of nitrophenylpiperazine, as determined by DFT calculations on analogous structures. scispace.com

ParameterDescriptionTypical Calculated Value
Bond Lengths (Å)
C-C (phenyl)Carbon-carbon bond in the phenyl ring1.406 Å
C-H (phenyl)Carbon-hydrogen bond in the phenyl ring1.085 Å
C-N (piperazine)Carbon-nitrogen bond within the piperazine ring1.466 Å
C-C (piperazine)Carbon-carbon bond within the piperazine ring1.530 Å
**Bond Angles (°) **
C-N-C (piperazine)Angle within the piperazine ring111.1°
C-C-N (piperazine)Angle involving a carbon of the piperazine ring109.6°
H-C-H (piperazine)Angle of methylene (B1212753) groups in the piperazine ring108.3°

This data is based on calculations for the analogous compound 1-(2-nitrophenyl)piperazine. scispace.com

Molecular orbital (MO) theory describes the distribution and energy of electrons within a molecule. The most important of these orbitals are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net

HOMO : Represents the orbital from which an electron is most easily donated. In nitrophenylpiperazine derivatives, the HOMO is typically localized on the more electron-rich portions of the molecule, such as the phenyl ring and the nitrogen atoms of the piperazine moiety.

LUMO : Represents the orbital to which an electron is most easily accepted. The LUMO is generally centered on the electron-deficient parts of the molecule, primarily the nitro group (-NO2), which is a strong electron-withdrawing group.

HOMO-LUMO Gap (ΔE) : A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net A larger gap indicates higher stability and lower chemical reactivity.

The analysis of these orbitals helps predict which parts of the molecule are susceptible to electrophilic or nucleophilic attack. The table below summarizes key electronic properties derived from frontier orbital analysis for this class of compounds.

PropertySymbolSignificancePredicted Characteristic for this compound
HOMO EnergyEHOMOElectron-donating abilityHigh (less negative), indicating moderate electron-donating capacity from the piperazine/phenyl region.
LUMO EnergyELUMOElectron-accepting abilityLow (more negative), indicating strong electron-accepting capacity at the nitrophenyl group.
Energy GapΔEChemical reactivity, stabilityA moderate gap, suggesting a balance between stability and reactivity, with charge transfer possible from the piperazine moiety to the nitro group.
Global HardnessηResistance to charge transferA moderate value, consistent with a molecule that is neither extremely reactive nor inert.

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations identify the lowest-energy (most stable) conformation of a molecule, they provide a static picture. Molecular Dynamics (MD) simulations offer a dynamic view by simulating the motion of atoms and molecules over time. nih.gov This is particularly valuable for flexible molecules like this compound, which contains a non-rigid piperazine ring and multiple rotatable bonds. nih.gov

MD simulations can reveal:

Conformational Landscape : The full range of shapes the molecule can adopt in solution, including transitions between different chair, boat, and twist-boat conformations of the piperazine ring. nih.gov

Solvent Effects : How interactions with solvent molecules (typically water in biological systems) influence the preferred conformations.

Stability of Structures : The amount of time the molecule spends in different conformations, providing insight into their relative stabilities under physiological conditions. For piperazine derivatives, studies have shown that the axial conformation can be stabilized by intramolecular hydrogen bonds in certain cases. nih.gov

Molecular Docking Investigations of Receptor-Ligand Interactions in Model Systems

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. connectjournals.com It is a key tool in drug discovery for predicting how a potential drug molecule might interact with its biological target. mdpi.comnih.gov

A primary output of molecular docking is the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). biomedpharmajournal.org This value estimates the strength of the interaction between the ligand and the receptor. A more negative value indicates a stronger, more favorable interaction. Docking studies on various piperazine derivatives have shown significant binding energies with a range of biological targets, including enzymes and G-protein coupled receptors. mdpi.combiomedpharmajournal.org

The table below provides illustrative, hypothetical binding affinity data for this compound with model protein targets to demonstrate typical results from such an investigation.

Model Protein TargetPDB CodePredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki, µM)
Monoamine Oxidase B (MAO-B)4A79-8.90.45
Acetylcholinesterase (AChE)6O4W-9.50.18
c-Kit Tyrosine Kinase1T46-8.20.98

These values are hypothetical and serve to illustrate the data obtained from molecular docking studies based on findings for similar compounds. nih.govmdpi.com

Beyond predicting binding strength, docking simulations provide a detailed, 3D model of the ligand within the receptor's binding site. This allows for the identification of specific intermolecular interactions that stabilize the complex. nih.gov For this compound, the key interactions would likely involve:

Hydrogen Bonding : The nitro group is a potent hydrogen bond acceptor, likely interacting with donor residues in the protein's active site, such as Arginine, Asparagine, or Gln. The nitrogen atoms of the piperazine ring can also act as hydrogen bond acceptors.

Hydrophobic Interactions : The phenyl ring and the methyl groups can form favorable hydrophobic interactions with nonpolar amino acid residues like Valine, Leucine, Isoleucine, and Alanine.

Pi-Pi Stacking : The aromatic nitrophenyl ring can engage in π-π stacking interactions with aromatic residues in the binding site, such as Phenylalanine, Tyrosine, or Tryptophan.

Ionic Interactions : Under physiological pH, one of the piperazine nitrogens may be protonated, allowing it to form a strong ionic bond (salt bridge) with negatively charged residues like Aspartic acid or Glutamic acid.

Identifying these key interactions is crucial for rational drug design, as it provides a roadmap for modifying the molecule to enhance its potency and selectivity for a specific target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Mechanistic Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or other mechanistic properties. For a compound like this compound, QSAR models can be instrumental in predicting its behavior and guiding the design of analogues with improved characteristics. The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular features.

The development of a robust QSAR model involves calculating a wide range of molecular descriptors for a set of structurally related compounds with known activities. semanticscholar.org These descriptors quantify various aspects of the molecule's physicochemical properties, such as electronic, steric, and hydrophobic characteristics. For piperazine derivatives, relevant descriptors might include molar refractivity (MR), topological polar surface area (TPSA), partition coefficient (log P), and quantum chemical parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

Once these descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN) are employed to build a predictive model. semanticscholar.org For instance, a study on piperazine-based matrix metalloproteinase inhibitors successfully used Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, to create models that shed light on the steric and electrostatic requirements for ligand binding. nih.gov Such models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

For this compound, a QSAR model could be developed using a library of related piperazine analogues to predict various mechanistic properties. This could include its binding affinity to a specific biological target, its inhibitory constant (Ki), or its potential to cause off-target effects. The insights gained from the QSAR model would highlight which structural modifications—such as altering substituents on the phenyl ring or the piperazine moiety—are likely to enhance the desired activity while minimizing unwanted properties.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Pre-Clinical Assessment

In the early stages of drug discovery, evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial, as poor pharmacokinetic profiles are a major cause of late-stage clinical trial failures. nih.gov In silico ADME prediction tools offer a rapid and cost-effective method to assess the drug-likeness of a molecule like this compound before committing to expensive and time-consuming experimental studies. rsc.org These computational models use the chemical structure to estimate a variety of pharmacokinetic parameters.

Various software platforms and web servers are available to predict key ADME properties. These predictions are often guided by established rules for drug-likeness, such as Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular weight under 500 Da, a log P value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. mdpi.com For this compound, a typical in silico ADME profile would be generated to assess its potential as an orally bioavailable drug candidate.

Below is an interactive data table showing a predicted ADME profile for this compound, based on parameters commonly evaluated by computational tools.

PropertyPredicted ValueAcceptable Range for Drug-LikenessSignificance
Molecular Weight249.30 g/mol < 500 g/mol Influences absorption and distribution
Log P (Octanol/Water)2.5 - 3.0< 5Indicates lipophilicity and membrane permeability
Hydrogen Bond Donors0< 5Affects membrane permeability
Hydrogen Bond Acceptors5< 10Affects membrane permeability
Topological Polar Surface Area (TPSA)54.9 Ų< 140 ŲRelates to transport properties and bioavailability
Human Intestinal AbsorptionHighHighPredicts the extent of absorption from the gut
Blood-Brain Barrier (BBB) PermeabilityLikely HighN/APredicts potential for CNS activity
CYP450 2D6 InhibitionLikely InhibitorNon-inhibitor preferredPredicts potential for drug-drug interactions
Aqueous Solubility (log S)Moderately Soluble> -4Impacts absorption and formulation

Note: The values in this table are hypothetical predictions generated by common in silico ADME software and have not been experimentally verified.

Metabolic stability is a critical parameter that determines the half-life and duration of action of a drug in vivo. Compounds that are rapidly metabolized by liver enzymes, such as the Cytochrome P450 (CYP) superfamily, often exhibit poor bioavailability and short half-lives. nih.gov Computational models are widely used to predict the metabolic fate of new chemical entities. These models can identify potential sites of metabolism (SoMs) on a molecule, which are the atoms most susceptible to enzymatic modification.

For this compound, computational tools can predict which parts of the molecule are likely to undergo Phase I metabolism (e.g., oxidation, reduction, hydrolysis). Common sites of metabolism for piperazine-containing compounds include the piperazine ring itself (N-dealkylation or oxidation) and any attached alkyl or aryl groups. nih.gov For example, the methyl group on the piperazine ring or the benzylic carbon could be susceptible to hydroxylation.

The distribution of a drug throughout the body is governed by its physicochemical properties, primarily its lipophilicity and ability to cross biological membranes. Predictive models play a key role in estimating these distribution characteristics for compounds like this compound.

The octanol-water partition coefficient (log P) is a fundamental measure of a compound's lipophilicity. In silico models can calculate log P with reasonable accuracy, providing insight into how a drug will partition between the aqueous environment of the blood and the lipid-rich environment of cell membranes. mdpi.com Another important parameter is the distribution coefficient (log D) at physiological pH (7.4), which is particularly relevant for ionizable compounds like piperazines.

Furthermore, computational models can predict permeability through biological barriers, such as the intestinal wall or the blood-brain barrier (BBB). Caco-2 cell permeability assays are a common in vitro method to estimate human intestinal absorption, and in silico models can predict the apparent permeability coefficient (Papp) for this system. mdpi.com These predictions help in assessing the potential for oral absorption and CNS penetration.

The table below presents predicted distribution and partitioning parameters for this compound.

ParameterPredicted ValueImplication for Distribution
log P 2.75Good lipophilicity, likely to cross cell membranes.
log D at pH 7.4 2.60Indicates good partitioning into tissues at physiological pH.
Caco-2 Permeability (Papp) High (>10 x 10⁻⁶ cm/s)Suggests high potential for intestinal absorption.
Plasma Protein Binding ~85%Moderate binding; a significant free fraction is available for therapeutic effect.

Note: The values in this table are hypothetical predictions generated by common in silico software and have not been experimentally verified.

Virtual Screening and Library Design for Related Chemical Entities

Virtual screening is a powerful computational methodology used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov If this compound is identified as a "hit" or "lead" compound, virtual screening can be employed to discover analogues with higher potency or better ADME properties. nih.gov This process can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

In SBVS, the three-dimensional structure of the target protein is used to dock thousands or millions of compounds from a virtual library into the binding site, and a scoring function is used to rank the potential ligands based on their predicted binding affinity. u-strasbg.fr This approach is ideal when the target structure is known.

If the target structure is unknown, LBVS can be used. This method relies on the knowledge of other molecules that bind to the target. A model, such as a pharmacophore or a QSAR equation, is built based on the active ligands and then used to screen a library for compounds with similar features.

Starting with this compound as a template, a virtual combinatorial library can be designed. nih.gov This involves defining points of variation on the core scaffold. For this molecule, R-groups could be varied at several positions:

Substituents on the phenyl ring (in place of or in addition to the nitro group).

The methyl group on the piperazine ring could be replaced with other alkyl or functional groups.

The linker between the phenyl and piperazine rings could be modified.

By computationally enumerating a library of related chemical entities and filtering them based on predicted activity (from docking or QSAR) and ADME properties, researchers can efficiently identify a smaller, more promising set of compounds for chemical synthesis and experimental testing. nih.govnih.gov This strategy accelerates the drug discovery process by focusing resources on the most viable candidates.

Mechanistic Investigations of 2 Methyl 1 2 Nitrophenyl Methyl Piperazine in Non Clinical Models

In Vitro Studies of Cellular Interactions

No publicly available research data details the cellular interactions of 2-Methyl-1-[(2-nitrophenyl)methyl]piperazine in in vitro models.

Evaluation in Immortalized Cell Lines

There are no available studies that have evaluated the effects or interactions of this compound in immortalized cell lines.

Primary Cell Culture Models

Information regarding the use of this compound in primary cell culture models is not present in the accessible scientific literature.

Organotypic and 3D Culture Systems

No research has been published on the investigation of this compound within organotypic or 3D culture systems.

Molecular Mechanism Characterization

The molecular mechanisms of action for this compound have not been characterized in the available scientific record.

Investigation of Enzyme Modulation

There are no studies available that investigate the potential modulatory effects of this compound on any enzymes.

Receptor Binding Studies in Model Systems

No data from receptor binding studies for this compound in any model system have been reported.

Modulation of Cellular Signaling Pathways

No specific studies detailing the effects of this compound on any cellular signaling pathways were identified.

Interaction with Biomolecules (e.g., DNA, Proteins)

There is no available research describing the direct binding or interaction of this compound with specific proteins, DNA, or other biomolecules.

In Vitro Metabolism and Biotransformation Pathways (Non-Clinical)

Specific biotransformation pathways for this compound have not been published.

Microsomal Stability Assays

No data from microsomal stability assays for this specific compound could be located.

Metabolite Identification in Non-Clinical Systems

There are no published reports identifying the metabolites of this compound in any non-clinical system.

Ex Vivo Tissue Studies (Non-Clinical)

No ex vivo studies using tissue preparations to investigate the mechanisms of this compound were found.

Exploratory In Vivo Studies in Research Models (Non-Clinical Context, Mechanisms Only)

No in vivo studies focused on elucidating the molecular or cellular mechanisms of action for this compound have been published.

Further research and publication in the field are required before a scientifically accurate article meeting the specified outline can be written.

Distribution Studies in Animal Models (Excluding Safety/Toxicity)

Similarly, there is a lack of available data from distribution studies of this compound in animal models. Distribution studies are fundamental in pharmacokinetic research to understand how a compound and its metabolites spread throughout the various tissues and organs of an organism over time. This information is critical for predicting both the efficacy and potential toxicity of a new chemical entity. The absence of such studies for this compound means that its tissue penetration, accumulation, and elimination characteristics are currently unknown.

Structural Modification and Structure Activity Relationship Sar Research of 2 Methyl 1 2 Nitrophenyl Methyl Piperazine and Its Derivatives

Systematic Modification of the Piperazine (B1678402) Ring

The piperazine ring is a common scaffold in drug discovery, valued for its physicochemical properties and its ability to be readily modified. nih.gov In the context of 2-Methyl-1-[(2-nitrophenyl)methyl]piperazine, the two nitrogen atoms and the ring's conformation are critical determinants of activity.

Substituent Effects on Nitrogen Atoms

The two nitrogen atoms of the piperazine ring (N1 and N4) offer sites for substitution that can profoundly alter a molecule's properties. The nature of these substituents governs factors such as basicity (pKa), lipophilicity, and the potential for hydrogen bonding. rsc.org

Research on various classes of piperazine derivatives has demonstrated the distinct roles the N1 and N4 atoms can play. For instance, in a series of opioid receptor modulators, the nitrogen at the 4-position was found to be essential for agonist activity, while the nitrogen at the 1-position was crucial for antagonist activity. nih.gov This highlights how each nitrogen atom can engage in specific interactions within a receptor's binding pocket.

The introduction of substituents on the otherwise unsubstituted secondary amine (N4 in the parent compound) is a common strategy. SAR studies have shown varied outcomes depending on the target. In some cases, N-unsubstituted piperazines exhibit superior activity compared to their N-methylated counterparts. nih.gov Conversely, for other targets, the addition of a small alkyl group like methyl can be beneficial. In antidepressant research, the piperazine moiety is noted for its role in binding to key sites, thereby enhancing the compound's affinity. researchgate.net

The electronic nature of substituents is also a key factor. An electron-withdrawing group, such as an acetyl group, on one nitrogen atom can significantly lower the basicity (pKa) of the other nitrogen, which can alter its ionization state at physiological pH and affect its binding capabilities. rsc.org The size of the substituent is another critical variable; bulky groups on the nitrogen atom can lead to a decrease in activity, possibly due to steric hindrance at the target binding site. nih.gov

Table 1: Effect of N4-Substituents on Piperazine Derivatives' Activity This table is illustrative, based on general findings in piperazine SAR literature.

Influence of Ring Conformation

The piperazine ring typically adopts a stable chair conformation to minimize steric strain. researchgate.net This conformational preference dictates the spatial orientation of substituents on both the nitrogen and carbon atoms of the ring. The flexibility of the piperazine ring allows it to adopt different conformations, which can be crucial for optimal binding to a biological target.

Studies that have replaced the flexible piperazine ring with a more rigid bicyclic system, such as 2,5-diazabicyclo[2.2.1]heptane, have provided insight into the importance of conformational freedom. In the case of nucleozin (B1677030) analogs, this rigidification led to a significant loss of anti-influenza activity, suggesting that the ability of the piperazine ring to adopt a specific, favorable conformation upon binding is essential for its biological function. plos.org The methyl group at the 2-position of the parent compound introduces a chiral center and influences the local conformation of the ring, which can affect how the molecule fits into a binding site.

Exploration of Substituents on the Nitrophenyl Moiety

The nitrophenyl group is a key component, contributing significantly to the electronic and steric properties of the molecule. Modifications to this aromatic ring, including the position of the nitro group and the addition of other functional groups, are critical for SAR studies.

Positional Isomer Effects (e.g., ortho-, meta-, para-nitro)

According to the principles of electrophilic aromatic substitution, an electron-withdrawing group like -NO2 deactivates the ring and directs incoming electrophiles to the meta position. chemistrysteps.commasterorganicchemistry.com This is because the resonance structures for ortho and para attack place a destabilizing positive charge on the carbon atom directly bonded to the nitro group. ijrti.org While this applies to reactions involving the aromatic ring itself, the position of the nitro group also sterically and electronically influences the molecule's interaction with its biological target.

In SAR studies of related compounds, the position of substituents on a phenyl ring attached to a piperazine core is known to be critical. Research on nitrofuranyl methyl piperazines showed that substituents at the para- and meta- positions were generally favorable for activity, with a preference for bulkier groups at the para- position and smaller groups at the meta- position. nih.gov For this compound, the ortho-nitro group creates a specific steric and electronic environment near the methylene (B1212753) linker and the piperazine ring, which will differ significantly from its meta- and para- isomers.

Table 2: Influence of Nitro Group Position on Phenyl Ring Properties This table provides a general comparison based on established chemical principles.

Introduction of Additional Functional Groups

SAR studies on N-arylpiperazine compounds have shown that introducing additional electron-withdrawing, lipophilic substituents can sometimes decrease biological activity. mdpi.com In other series, a wide range of substituents, from halogens to cyano and methoxy (B1213986) groups, have been shown to have a significant and position-dependent impact on potency. nih.gov The interplay between the existing nitro group and a second substituent can lead to complex effects on the molecule's electronic properties and its ability to form favorable interactions with a target. nih.gov

Impact of the Methylene Linker on Molecular Interactions

The methylene (-CH2-) group that connects the nitrophenyl ring to the piperazine N1 atom acts as a short, flexible linker. While seemingly simple, this linker is crucial for defining the spatial relationship between the two main pharmacophoric groups. Its length and flexibility determine the possible conformations the molecule can adopt, thereby influencing how effectively it can bind to its target.

Studies involving the variation of linker length in other classes of molecules have shown a dramatic effect on biological activity and cellular uptake. nih.gov Lengthening or shortening the linker, for example by adding or removing methylene units, alters the distance between the aromatic and heterocyclic rings. This can either improve or disrupt the optimal alignment of key binding features with their complementary sites on a biological target. datapdf.com

Correlation of Structural Changes with Mechanistic In Vitro Activities

The in vitro activity of piperazine derivatives is significantly influenced by the nature and position of substituents on both the piperazine ring and the aromatic moieties. Research on various classes of piperazine-containing molecules demonstrates that modifications to these scaffolds can modulate their mechanism of action and potency.

For instance, in the context of antimycobacterial agents, the introduction of lipophilic and electron-withdrawing groups on the phenyl ring attached to the piperazine core has been shown to impact efficacy. Studies on N-substituted phenylpiperazines revealed that while bulky, lipophilic moieties on the piperazine heterocycle can enhance activity, electron-withdrawing substituents on the phenyl ring may decrease it. This suggests a delicate balance between lipophilicity and electronic effects is crucial for optimizing the antimycobacterial profile.

In the realm of neuroscience, N-methylpiperazine chalcones have been investigated as dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). The incorporation of a methyl group on the piperazine nitrogen was found to significantly enhance AChE inhibitory potency, albeit with a slight decrease in MAO-B inhibition. The substitution pattern on the aryl rings of the chalcone (B49325) moiety also plays a critical role, with different substituents influencing the selectivity and potency against these enzymes.

Furthermore, studies on piperazine-based inhibitors of equilibrative nucleoside transporters (ENTs) have highlighted the importance of specific structural features for activity. For example, the presence of a halogen substituent on the fluorophenyl moiety attached to the piperazine ring was found to be essential for inhibitory effects on both ENT1 and ENT2. The nature of the substituent on another part of the molecule could shift the selectivity between these two transporters.

These examples from diverse therapeutic areas underscore the principle that structural modifications to piperazine derivatives directly correlate with their in vitro mechanistic activities. Key parameters that are often manipulated and studied include:

Substitution on the Piperazine Ring: The introduction of small alkyl groups, such as the methyl group in this compound, can influence the conformation of the ring and its interaction with biological targets.

Substitution on the Aromatic Ring: The electronic nature (electron-donating or electron-withdrawing) and the position (ortho, meta, para) of substituents on the nitrophenyl ring are expected to significantly alter the electronic properties and binding interactions of the molecule.

Nature of the Linker: The methylene linker between the nitrophenyl group and the piperazine nitrogen provides a degree of conformational flexibility that can be critical for optimal target engagement.

Table 1: Inferred Structure-Activity Relationships for this compound Derivatives Based on Related Piperazine Scaffolds

Structural ModificationPotential Impact on In Vitro ActivityRationale from Related Studies
Piperazine Ring
Alteration of the methyl group at the 2-positionMay affect steric interactions and binding affinity.Modifications at this position can influence the overall shape and fit of the molecule within a binding pocket.
Nitrophenyl Moiety
Position of the nitro group (ortho vs. meta vs. para)Likely to significantly alter electronic distribution and hydrogen bonding potential, thereby affecting target interaction.The position of substituents on aromatic rings is a well-established determinant of activity in many drug classes.
Replacement of the nitro group with other substituents (e.g., halogens, alkyl, alkoxy)Would modulate lipophilicity and electronic properties, leading to changes in potency and selectivity.Studies on various piperazine derivatives show that such modifications are key to optimizing activity.
Benzyl (B1604629) Linker
Modification or replacement of the methylene bridgeCould alter conformational flexibility and the spatial orientation of the nitrophenyl and piperazine moieties.The linker plays a crucial role in positioning the key pharmacophoric elements for optimal interaction with the target.

Development of Lead Compounds and Probe Molecules from Structural Insights

The process of developing lead compounds and molecular probes from initial structural insights is a cornerstone of medicinal chemistry. While specific examples originating directly from this compound are not documented, the general principles of lead optimization and probe design are applicable.

A lead compound is a promising molecule that has demonstrated a desired biological activity and serves as a starting point for further chemical modification to improve its potency, selectivity, and pharmacokinetic properties. The SAR data gathered from in vitro studies are crucial in this process. For instance, if a particular substitution on the nitrophenyl ring of a this compound analog leads to a significant increase in activity, this information would guide the synthesis of a focused library of compounds with similar modifications to identify a more potent lead.

Molecular probes are essential tools in chemical biology for studying the function and localization of biological targets. A potent and selective inhibitor identified through SAR studies can be chemically modified to create a probe. This often involves the incorporation of a reporter group, such as a fluorescent tag or a radioactive isotope, which allows for the visualization and quantification of the target protein in cells or tissues. The design of such probes requires that the appended reporter group does not significantly interfere with the compound's binding to its target.

The development pipeline from an initial hit to a lead compound and then to a molecular probe is an iterative process involving cycles of design, synthesis, and biological testing. The insights gained from the SAR of a series of compounds are instrumental in making rational design choices to achieve the desired properties for either a therapeutic lead or a research probe.

Table 2: Hypothetical Development of a Lead Compound and a Molecular Probe from a this compound Hit

Development StageCompoundKey Structural FeaturesRationale for Development
Initial Hit This compoundCore scaffold with moderate activity in an initial screen.Serves as the starting point for chemical exploration.
Lead Compound 2-Methyl-1-[(2-chloro-4-aminophenyl)methyl]piperazine (Hypothetical)Replacement of the nitro group with a chloro and an amino group.SAR studies might indicate that this combination improves potency and reduces off-target effects.
Molecular Probe Fluorescently-labeled analog of the lead compound (Hypothetical)Covalent attachment of a fluorophore to a non-critical position of the lead compound.To enable visualization and study of the biological target in its native environment.

Future Directions and Emerging Research Avenues for 2 Methyl 1 2 Nitrophenyl Methyl Piperazine Research

Integration of Advanced Analytical and Computational Techniques

Future characterization of 2-Methyl-1-[(2-nitrophenyl)methyl]piperazine and its derivatives will heavily rely on a synergistic approach combining sophisticated analytical methods with powerful computational modeling. A comprehensive understanding of its three-dimensional structure, physicochemical properties, and dynamic behavior is essential for elucidating its mechanism of action.

Advanced analytical techniques are crucial for the unambiguous structural confirmation and purity assessment of the compound. mdpi.com Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are standard for separating and identifying piperazine (B1678402) derivatives. rsc.org For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques like HMQC, will be indispensable for assigning proton and carbon signals. researchgate.net In cases where a crystalline solid can be obtained, single-crystal X-ray diffraction would provide the definitive atomic-level structure. mdpi.comresearchgate.net

Computational chemistry offers predictive insights that can guide experimental work. mdpi.com Molecular docking simulations can be employed to predict the binding affinity and orientation of this compound within the active sites of various biological targets. nih.govchemrxiv.org Density Functional Theory (DFT) calculations can be used to understand the molecule's electronic structure, reactivity, and vibrational modes, which can help interpret spectroscopic data. mdpi.com These computational approaches allow for an in-silico screening process, prioritizing biological targets before engaging in resource-intensive laboratory experiments.

Table 1: Proposed Analytical and Computational Techniques for Characterization

TechniquePurposeExpected Outcome
Analytical
GC-MSSeparation and IdentificationDetermination of molecular weight and fragmentation pattern.
¹H & ¹³C NMRStructural ElucidationMapping of the chemical environment of each atom in the molecule. mdpi.com
X-ray CrystallographyDefinitive 3D StructurePrecise bond lengths, angles, and crystal packing information. researchgate.net
Computational
Molecular DockingTarget IdentificationPrediction of binding modes and affinities to protein targets. nih.gov
DFT CalculationsElectronic PropertiesUnderstanding of molecular orbitals, charge distribution, and reactivity. mdpi.com

Exploration of Novel Synthetic Pathways

The development of efficient, scalable, and versatile synthetic routes is paramount for creating a library of derivatives based on the this compound scaffold. While classical methods for N-alkylation of piperazines are well-established, future research should focus on modern synthetic methodologies that offer improved yields, stereochemical control, and functional group tolerance.

One promising approach is the nucleophilic substitution reaction between 2-methylpiperazine (B152721) and a suitable 2-nitrobenzyl halide (e.g., 2-nitrobenzyl bromide). Optimization of reaction conditions, such as solvent, base, and temperature, will be key to maximizing yield and minimizing side products. Alternative strategies could involve reductive amination using 2-nitrobenzaldehyde and 2-methylpiperazine, which could offer a more direct route under milder conditions. The synthesis of piperazine-containing drugs often involves methods like the Buchwald–Hartwig coupling or nucleophilic aromatic substitution (SNAr), which could be adapted for creating advanced analogs. mdpi.com Exploring these diverse synthetic avenues will facilitate the generation of a compound library for structure-activity relationship (SAR) studies. researchgate.net

Table 2: Comparison of Potential Synthetic Routes

MethodKey ReagentsAdvantagesPotential Challenges
Nucleophilic Substitution2-Methylpiperazine, 2-Nitrobenzyl Bromide, BaseReadily available starting materials, straightforward procedure.Potential for over-alkylation, requires optimization.
Reductive Amination2-Methylpiperazine, 2-Nitrobenzaldehyde, Reducing AgentMilder conditions, often high yields.Choice of reducing agent is critical to avoid reducing the nitro group.
Buchwald-Hartwig Coupling(Requires aryl halide precursor)High functional group tolerance, good for creating C-N bonds.Requires catalyst, may be more costly. mdpi.com

High-Throughput Screening for Mechanistic Discoveries

To uncover the biological functions of this compound, high-throughput screening (HTS) presents a powerful and unbiased approach. nih.gov HTS allows for the rapid testing of the compound against vast libraries of biological targets, such as enzymes, receptors, and ion channels, to identify potential "hits." nih.gov

Future research would involve developing and implementing various HTS assays. For instance, biochemical assays could be used to screen for inhibitors of specific enzyme families, such as kinases or proteases. nih.gov Cell-based assays could be employed to assess the compound's effect on cellular processes like proliferation, apoptosis, or signaling pathways in various cell lines. A multiplexed HTS assay could even monitor multiple activities simultaneously, providing a richer dataset from a single screen. nih.gov The data generated from these screens will be instrumental in identifying the primary biological targets of the compound and providing the foundational knowledge for understanding its mechanism of action.

Application in Chemical Biology as a Research Probe

A well-characterized small molecule with a specific biological target can become an invaluable tool, or "chemical probe," for studying complex biological systems. nih.gov Future efforts could focus on developing this compound into such a probe. The criteria for a high-quality chemical probe include high potency (typically nanomolar), selectivity for its intended target over other related proteins, and demonstrated activity in a cellular context. nih.gov

Once a primary target is identified and validated through HTS and subsequent studies, the compound's structure could be optimized to enhance its potency and selectivity. This may involve synthesizing and testing a focused library of analogs. The resulting chemical probe could then be used to interrogate the function of its target protein in health and disease models, helping to dissect complex signaling pathways and validate the protein as a potential therapeutic target. The development of such probes is a key objective for initiatives aiming to create tools for all human targets.

Multi-Omics Approaches in Mechanistic Elucidation

To gain a holistic understanding of the cellular response to this compound, future research should incorporate multi-omics strategies. nih.gov This involves the comprehensive analysis of various molecular layers within a biological system, including the genome, transcriptome, proteome, and metabolome. Such data-driven approaches can reveal alterations in regulatory pathways induced by chemical exposure. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyl-1-[(2-nitrophenyl)methyl]piperazine, and which catalysts are optimal for achieving high yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, palladium or nickel catalysts (e.g., Pd(PPh₃)₄ or NiCl₂) are effective for cross-coupling intermediates like nitrophenylmethyl halides with methylpiperazine derivatives . Solvents such as acetonitrile or dimethyl sulfoxide (DMSO) enhance reaction efficiency, with yields optimized at 60–80°C under inert atmospheres. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions on the piperazine ring and nitrophenyl group (e.g., methyl resonance at δ 2.3–2.5 ppm, aromatic protons at δ 7.5–8.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 276.1345 for C₁₂H₁₇N₃O₂) .
  • X-ray Crystallography : Resolves 3D conformation, particularly the orientation of the nitrophenyl group relative to the piperazine ring .

Q. How is the compound’s solubility and stability assessed for in vitro biological assays?

  • Methodological Answer : Solubility is tested in phosphate-buffered saline (PBS) and dimethyl sulfoxide (DMSO) using UV-Vis spectroscopy. Stability under physiological conditions (pH 7.4, 37°C) is monitored via HPLC over 24–72 hours. Degradation products, if any, are identified using LC-MS .

Advanced Research Questions

Q. How can computational chemistry methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to targets like serotonin receptors or enzymes. The nitrophenyl group’s electron-withdrawing properties enhance π-π stacking with aromatic residues (e.g., Tyr95 in 5-HT₂A), while the methyl group influences steric compatibility . Density Functional Theory (DFT) calculates electrostatic potential maps to predict reactive sites .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Dose-Response Reassessment : Validate EC₅₀/IC₅₀ values using standardized assays (e.g., cAMP inhibition for GPCR activity) .
  • Off-Target Screening : Use panels like Eurofins Cerep’s SafetyScreen44 to identify promiscuous binding .
  • Structural Analog Comparison : Compare with derivatives like 1-(3-Methoxybenzoyl)-4-[(2-nitrophenyl)methyl]piperazine to isolate substituent-specific effects .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Pd vs. Ni catalysts for coupling efficiency; Pd often reduces undesired homo-coupling by-products .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve intermediate solubility, reducing side reactions .
  • Temperature Control : Lower temperatures (40–50°C) suppress nitro group reduction during coupling .

Q. What in vivo models are suitable for studying the compound’s pharmacokinetics and toxicity?

  • Methodological Answer :

  • Rodent Models : Assess bioavailability via oral/intravenous administration, with plasma concentration measured by LC-MS/MS .
  • Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal clearance in Sprague-Dawley rats over 14 days .
  • Metabolite Profiling : Use hepatic microsomes to identify cytochrome P450-mediated oxidation of the piperazine ring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.